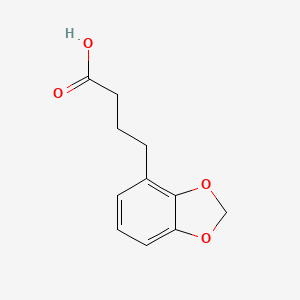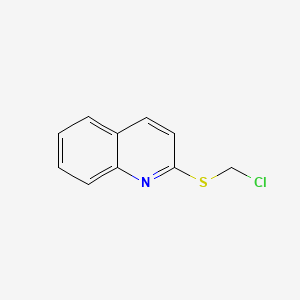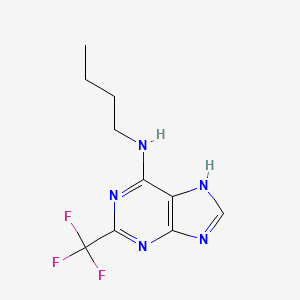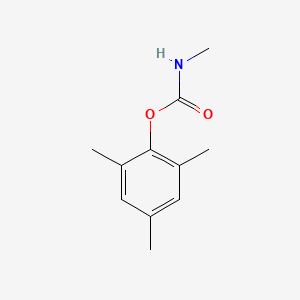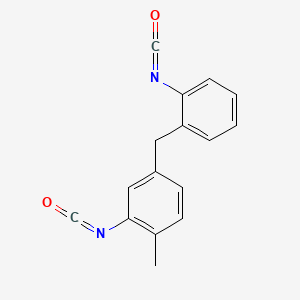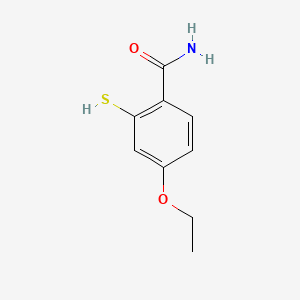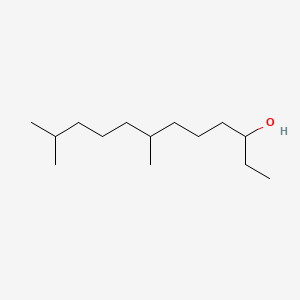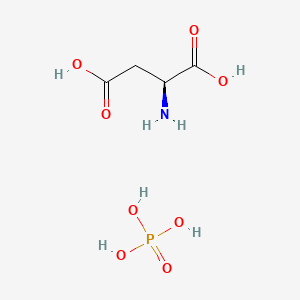
L-aspartic acid phosphoric acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-aspartic acid phosphoric acid salt is a compound formed by the combination of L-aspartic acid and phosphoric acid. L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid, with the L-isomer being more common in biological systems . Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-aspartic acid phosphoric acid salt typically involves the reaction of L-aspartic acid with phosphoric acid under controlled conditions. One common method involves dissolving L-aspartic acid in a suitable solvent, such as water or a mixture of water and an organic solvent. Phosphoric acid is then added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the formation of the salt. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in large reactors, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final salt in a pure form. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and scalability .
化学反应分析
Types of Reactions
L-aspartic acid phosphoric acid salt can undergo various chemical reactions, including:
Oxidation: The amino group of L-aspartic acid can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, alcohol derivatives, and substituted derivatives. These products have different properties and applications depending on the nature of the functional groups introduced .
科学研究应用
L-aspartic acid phosphoric acid salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
作用机制
The mechanism of action of L-aspartic acid phosphoric acid salt involves its interaction with various molecular targets and pathways. In biological systems, L-aspartic acid is involved in the synthesis of proteins, neurotransmission, and energy production. It acts as a substrate for enzymes such as aspartate aminotransferase and participates in metabolic pathways such as the urea cycle and the malate-aspartate shuttle . Phosphoric acid contributes to the compound’s acidity and reactivity, enhancing its ability to participate in various chemical reactions .
相似化合物的比较
L-aspartic acid phosphoric acid salt can be compared with other similar compounds, such as:
L-glutamic acid phosphoric acid salt: Similar in structure but with different properties and applications.
L-aspartic acid hydrochloride: A salt formed with hydrochloric acid, used in different contexts.
Polyaspartic acid: A polymer derived from aspartic acid with applications in biodegradable materials.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific properties and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
170082-99-2 |
|---|---|
分子式 |
C4H10NO8P |
分子量 |
231.10 g/mol |
IUPAC 名称 |
(2S)-2-aminobutanedioic acid;phosphoric acid |
InChI |
InChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1 |
InChI 键 |
TYBFYWFTPNZNIS-DKWTVANSSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)O.OP(=O)(O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O.OP(=O)(O)O |
相关CAS编号 |
170082-99-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




